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Abstract
This technical guide provides a comprehensive analysis of 2-Ethyl-1,3-oxazole-4-carboxylic
acid (CAS No: 75395-42-5), a heterocyclic building block of increasing importance in medicinal

chemistry and materials science. We delve into its core physicochemical properties, centered

on its precise molecular weight, and extend the discussion to its synthesis, analytical

characterization, and applications. The document is structured to provide not just data, but also

expert insights into the causality behind experimental choices and analytical interpretations,

ensuring a trustworthy and authoritative resource for professionals in the field.

Core Molecular Profile and Physicochemical
Properties
2-Ethyl-1,3-oxazole-4-carboxylic acid is a substituted oxazole, a class of five-membered

aromatic heterocycles containing one oxygen and one nitrogen atom. Its structure, featuring

both a carboxylic acid and an ethyl group, makes it a versatile intermediate for further chemical

modification. The fundamental starting point for any quantitative work, from reaction
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stoichiometry to analytical quantification, is an accurate understanding of its molecular weight

and associated properties.

The molecular formula for this compound is C₆H₇NO₃[1][2][3]. Based on the atomic weights of

its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u,

Oxygen: ~15.999 u), the molecular weight is calculated. This value is critical for preparing

solutions of known molarity and for ensuring precise molar ratios in synthetic protocols.

Table 1: Core Physicochemical and Identification Data

Parameter Value Source(s)

Molecular Weight 141.12 g/mol [1][2]

Monoisotopic Mass 141.04259 Da [4]

Molecular Formula C₆H₇NO₃ [1][2][3]

CAS Number 75395-42-5 [1]

IUPAC Name
2-ethyl-1,3-oxazole-4-

carboxylic acid
[3]

SMILES CCC1=NC(=CO1)C(=O)O [2][4]

| InChI Key | OFMZDYDHETWLMA-UHFFFAOYSA-N |[2][4] |

The monoisotopic mass is particularly crucial for high-resolution mass spectrometry (HRMS),

allowing for unambiguous formula determination in complex matrices.[4]
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Caption: Core identification data for 2-Ethyl-1,3-oxazole-4-carboxylic acid.
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Synthesis and Mechanistic Considerations
The synthesis of substituted oxazoles is a well-established field in organic chemistry. While

specific literature for the direct synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic acid is not

abundant, its structure lends itself to established synthetic strategies, most notably variations of

the Robinson-Gabriel synthesis or modern adaptations involving carboxylic acid activation.

A plausible and efficient route involves the reaction of a carboxylic acid with an isocyanoacetate

derivative.[5][6] This approach is favored for its operational simplicity and tolerance of various

functional groups.

Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from readily available

precursors. A key strategy involves the activation of a carboxylic acid, which then reacts with an

isocyanide in a cyclization reaction.[5]

Step 1: Activation of Propanoic Acid. Propanoic acid (the precursor to the 2-ethyl group) is

activated. Modern methods utilize reagents like a stable triflylpyridinium salt (DMAP-Tf) to form

a highly reactive acylpyridinium salt intermediate.[5] This in-situ activation is superior to

traditional methods that require the synthesis of harsh acid chlorides, as it proceeds under

milder conditions.

Step 2: Cycloaddition with an Isocyanide. The activated acylpyridinium salt reacts with a

suitable isocyanide, such as ethyl isocyanoacetate. This step involves a nucleophilic attack

followed by cyclization and dehydration to form the stable aromatic oxazole ring.

Step 3: Hydrolysis. The resulting ester (ethyl 2-ethyl-1,3-oxazole-4-carboxylate) is then

hydrolyzed, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidic

workup, to yield the final carboxylic acid product.
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Propanoic Acid +
 Ethyl Isocyanoacetate

Step 1: Carboxylic Acid Activation
(e.g., DMAP-Tf, DCM)

Step 2: Cyclization &
 Dehydration

Intermediate:
Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

Step 3: Saponification
(e.g., LiOH, H₂O/THF)

Final Product:
2-Ethyl-1,3-oxazole-4-carboxylic acid
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Caption: Proposed workflow for the synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic acid.

This synthetic rationale is chosen for its efficiency and scalability, demonstrating its practical

utility in pharmaceutical and research applications.[6]

Analytical Characterization Protocol
Verifying the identity, purity, and structure of the synthesized compound is a non-negotiable

step. A multi-pronged analytical approach is required.

Mass Spectrometry (MS)
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Objective: Confirm molecular weight and elemental composition.

Methodology: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization

(ESI) is the gold standard. The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and infused into the mass spectrometer.

Expected Results:

In positive ion mode ([M+H]⁺), a peak should be observed at m/z 142.0499.

In negative ion mode ([M-H]⁻), a peak should be observed at m/z 140.0353.[4]

The high-resolution data allows for the confirmation of the elemental formula C₆H₇NO₃,

distinguishing it from any potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Elucidate the precise molecular structure and confirm the connectivity of atoms.

Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a deuterated solvent such as

DMSO-d₆ or CDCl₃.

Expected ¹H NMR Signals:

A broad singlet at δ > 10 ppm, corresponding to the carboxylic acid proton.

A singlet around δ 8.0-8.5 ppm for the proton at the C5 position of the oxazole ring.

A quartet around δ 2.8-3.0 ppm (2H) and a triplet around δ 1.3-1.4 ppm (3H),

characteristic of the ethyl group (-CH₂CH₃).

Expected ¹³C NMR Signals:

Signals for the two carbonyl carbons (one from the carboxylic acid, one from the oxazole

ring) in the δ 160-175 ppm region.

Aromatic carbons from the oxazole ring.

Aliphatic carbons from the ethyl group.
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While specific data for this exact molecule is sparse, analysis of similar structures

suggests these chemical shift ranges.[7]

Infrared (IR) Spectroscopy
Objective: Identify key functional groups.

Methodology: The spectrum is typically acquired using an ATR (Attenuated Total

Reflectance) accessory.

Expected Absorption Bands:

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of

the carboxylic acid.

A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O stretch of the

carboxylic acid.

Absorptions in the 1500-1650 cm⁻¹ region corresponding to the C=N and C=C stretching

vibrations of the oxazole ring.

Applications in Research and Drug Development
The oxazole motif is a privileged structure in medicinal chemistry, appearing in numerous

natural products and FDA-approved drugs.[6] Its value stems from its ability to act as a stable,

aromatic scaffold that can engage in hydrogen bonding and other non-covalent interactions

with biological targets.

Scaffold for Bioactive Molecules: 2-Ethyl-1,3-oxazole-4-carboxylic acid serves as a

versatile starting material. The carboxylic acid group is a key handle for derivatization,

allowing for the facile formation of amides, esters, and other functional groups. This enables

the rapid generation of compound libraries for screening against various therapeutic targets.

[8]

Fragment-Based Drug Discovery (FBDD): With a low molecular weight of 141.12 g/mol , this

compound is an ideal candidate for FBDD campaigns. Its defined vector for growth (the
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carboxylic acid) allows medicinal chemists to elaborate the fragment into more potent, lead-

like molecules.

Heterocyclic Chemistry Research: As a substituted oxazole, it is a valuable reagent for

exploring new chemical reactions and methodologies for the synthesis of complex

heterocyclic systems.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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